Alloc-Cys(1)-OH.Alloc-Cys(1)-OH
Description
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Properties
Molecular Formula |
C14H20N2O8S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
SWVORQKGWDILLE-UWVGGRQHSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-α-(allyloxycarbonyl)-L-cysteine (Alloc-Cys-OH)
Abstract: The strategic use of protecting groups is fundamental to the successful chemical synthesis of complex peptides and proteins. Among the array of available protective groups, the allyloxycarbonyl (Alloc) group stands out for its unique deprotection chemistry, which is orthogonal to the widely used Boc and Fmoc strategies. This technical guide provides an in-depth exploration of N-α-(allyloxycarbonyl)-L-cysteine (Alloc-Cys-OH), a key building block for advanced peptide synthesis. We will delve into its chemical structure, synthesis, purification, and analytical characterization. Furthermore, this guide will detail its application in Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the palladium-catalyzed deprotection mechanism and protocols. This document serves as a comprehensive resource, integrating established scientific principles with practical, field-proven insights to empower researchers in peptide chemistry and drug development.
Core Concepts: Structure and Nomenclature of Alloc-Cys-OH
N-α-(allyloxycarbonyl)-L-cysteine, commonly abbreviated as Alloc-Cys-OH, is a derivative of the amino acid L-cysteine where the alpha-amino group is protected by an allyloxycarbonyl (Alloc) group. The nomenclature "Alloc-Cys(1)-OH" is a non-standard representation, where the "(1)" likely refers to the N-α position, the primary amine of the amino acid backbone.
The Alloc group is a carbamate-based protecting group, structurally similar to the more common Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups.[1] However, its defining feature is the terminal allyl moiety (CH₂=CH-CH₂-), which imparts its unique reactivity.[2] This allows for its selective removal under very mild conditions using a palladium(0) catalyst, a process that does not affect acid-labile (like Boc, trityl) or base-labile (like Fmoc) protecting groups.[3][4] This orthogonality is a critical tool for chemists synthesizing complex peptides, such as those requiring side-chain modifications, cyclization, or branching.[2][5]
Chemical Structure:
Figure 1: Chemical structure of N-α-(allyloxycarbonyl)-L-cysteine (Alloc-Cys-OH).
Physicochemical and Analytical Data Summary
A thorough characterization of any synthetic building block is crucial for its effective use. The table below summarizes the key physicochemical properties and expected analytical data for Alloc-Cys-OH.
| Property | Value |
| IUPAC Name | (2R)-2-(prop-2-en-1-yloxycarbonylamino)-3-sulfanylpropanoic acid |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, sealed in a dry environment |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for allyl protons (δ 5-6 ppm), α-proton (δ ~4.2 ppm), β-protons (δ ~2.8 ppm), thiol proton (δ ~1.8 ppm), and NH proton (δ ~7.5 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ = 204.04 m/z |
| Purity (HPLC) | ≥97% |
Table 1: Summary of key properties and analytical data for Alloc-Cys-OH.
Synthesis and Purification of Alloc-Cys-OH
The synthesis of Alloc-Cys-OH is typically achieved through the reaction of L-cysteine with an Alloc-donating reagent, such as allyl chloroformate (Alloc-Cl), in a basic aqueous medium. The free thiol group of cysteine presents a challenge due to its potential for oxidation to form cystine (a disulfide-linked dimer) and its nucleophilicity, which could lead to S-allyloxycarbonylation. Therefore, the reaction is performed under carefully controlled pH and temperature conditions.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of Alloc-Cys-OH.
Reagents:
-
L-cysteine hydrochloride monohydrate
-
Allyl chloroformate (Alloc-Cl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Dissolution: Dissolve L-cysteine hydrochloride monohydrate (1.0 equiv) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Basification: Slowly add a 2M NaOH solution to the stirred cysteine solution until the pH reaches 9.0-9.5. This deprotonates the amino group, enhancing its nucleophilicity, while keeping the thiol group largely protonated to minimize side reactions.
-
Allocylation: While maintaining the temperature at 0°C and the pH at 9.0-9.5 (by concurrent addition of 2M NaOH), add allyl chloroformate (1.1 equiv) dropwise over 30-45 minutes. The reaction is exothermic and produces HCl, hence the need for cooling and base addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Extraction):
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2x volume) to remove any unreacted allyl chloroformate and other nonpolar impurities.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl. This protonates the carboxylic acid, making the product extractable into an organic solvent.
-
Extract the product into ethyl acetate (3x volume).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product, typically as a viscous oil or solid.
Detailed Experimental Protocol: Purification
The crude product is purified by flash column chromatography.
Reagents:
-
Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, nonpolar mobile phase (e.g., 100% DCM or a DCM/hexane mixture).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity (increasing the percentage of methanol) to separate the product from impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Alloc-Cys-OH.
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for producing pure Alloc-Cys-OH.
Caption: Workflow for the synthesis and purification of Alloc-Cys-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Alloc-Cys-OH is a valuable building block in Fmoc-based SPPS. Its key advantage lies in the ability to selectively deprotect the N-terminus on-resin, allowing for further modifications while other acid-sensitive side-chain protecting groups (like Boc, tBu, Trt) and the acid-cleavable resin linker remain intact.[2][6] This enables sophisticated synthetic strategies, including:
-
On-resin peptide cyclization: Deprotecting the N-terminal Alloc group to allow for amide bond formation with a side-chain carboxyl group.
-
Branched peptide synthesis: Unmasking a specific amino group for the synthesis of a second peptide chain.
-
Site-specific labeling: Introducing fluorescent probes, biotin, or other labels at the N-terminus.
The Alloc Deprotection Mechanism and Protocol
The removal of the Alloc group is a cornerstone of its utility. The process is catalyzed by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[1][2]
The Catalytic Deprotection Cycle
The deprotection proceeds via a mechanism related to the Tsuji-Trost reaction.[5]
-
Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the C-O bond, forming a π-allyl-palladium(II) complex and releasing the carbamate.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine of the peptide.
-
Nucleophilic Attack & Catalyst Regeneration: A scavenger (e.g., phenylsilane, PhSiH₃) attacks the π-allyl ligand on the palladium(II) complex. This transfers the allyl group to the scavenger and regenerates the active Pd(0) catalyst, allowing it to enter another cycle.
Caption: Catalytic cycle for the palladium(0)-mediated deprotection of the Alloc group.
Detailed Experimental Protocol: On-Resin Alloc Deprotection
This protocol is a standard procedure for removing the Alloc group from a peptide synthesized on a solid support.
Reagents:
-
Peptide-resin with N-terminal Alloc group
-
Anhydrous dichloromethane (DCM)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in anhydrous DCM in a peptide synthesis vessel for 20-30 minutes.
-
Reagent Preparation: Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.1 equiv relative to resin loading) and phenylsilane (15-20 equiv) in anhydrous DCM. Caution: This should be done under an inert atmosphere (e.g., Argon or Nitrogen) as Pd(PPh₃)₄ can be air-sensitive.[6]
-
Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection solution to the resin and agitate the vessel gently (e.g., using a shaker or nitrogen bubbling) at room temperature. The solution will typically turn yellow or orange.
-
Reaction Time: Allow the reaction to proceed for 30-60 minutes. The deprotection is often rapid.[2]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:
-
DCM (3x)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2x) - helps to remove residual palladium.
-
DMF (3x)
-
DCM (3x)
-
-
Confirmation: A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine. The peptide is now ready for the next coupling step or further modification.
Conclusion
N-α-(allyloxycarbonyl)-L-cysteine is a highly versatile and valuable reagent in the field of peptide chemistry. Its key attribute—the ability to be selectively deprotected under mild, palladium-catalyzed conditions—grants synthetic chemists a powerful tool for constructing complex, non-linear, or modified peptides that are difficult to access using standard SPPS strategies alone. A comprehensive understanding of its synthesis, characterization, and the nuances of its deprotection chemistry, as detailed in this guide, is essential for its successful implementation in research and drug development pipelines.
References
-
Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. ResearchGate. Available at: [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Alloc Protecting Group Removal Protocol. PPMC. Available at: [Link]
-
D'Angeli, M., et al. (2020). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. Merck Millipore. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
synthesis and characterization of Alloc-Cys(1)-OH
Technical Whitepaper: Synthesis and Structural Validation of Alloc-Protected Cysteine (
Part 1: Executive Summary & Strategic Context
Interpretation of Nomenclature:
In the context of this guide, "Alloc-Cys(1)-OH" is interpreted as the generalized scaffold for
The Alloc Advantage: The Allyloxycarbonyl (Alloc) group is a cornerstone of complex peptide synthesis due to its unique orthogonality.[1] Unlike Boc (acid-labile) or Fmoc (base-labile), Alloc is stable to both TFA and piperidine. It is selectively cleaved via Palladium(0)-catalyzed allyl transfer, making it indispensable for:
-
Cyclic Peptides: Allowing selective deprotection of specific residues (e.g., Lys or Orn) for lactamization while the chain remains anchored.
-
On-Resin Modification: Facilitating side-chain derivatization without disturbing the growing peptide chain.
-
Cysteine Handling: Alloc-Cys derivatives allow for the synthesis of peptides with multiple disulfide bridges by enabling selective deprotection strategies.
Part 2: Strategic Synthesis Architecture
The synthesis of Alloc-Cys(Trt)-OH follows a Schotten-Baumann protocol. The reaction utilizes Allyl Chloroformate (Alloc-Cl) in a biphasic system. The critical control point is maintaining pH between 9.0 and 10.0; higher pH risks racemization and hydrolysis of the Alloc-Cl, while lower pH stalls the reaction.
Reaction Scheme
Workflow Visualization (DOT)
Figure 1: Step-by-step synthetic workflow for Alloc-Cys(Trt)-OH production.
Part 3: Detailed Experimental Protocol
Safety Note: Alloc-Cl is a lachrymator and toxic. Work in a well-ventilated fume hood.
Materials:
-
Substrate: H-Cys(Trt)-OH (Commercial or synthesized from Cys + Trt-Cl).
-
Reagent: Allyl Chloroformate (Alloc-Cl).[2]
-
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( ). -
Solvents: 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), Diethyl Ether (
), Hydrochloric Acid (1N HCl).
Step-by-Step Methodology:
-
Solubilization:
-
Dissolve H-Cys(Trt)-OH (10 mmol, 3.63 g) in 50 mL of 10%
solution. -
Add 25 mL of 1,4-dioxane to aid solubility and prevent precipitation of the lipophilic Trityl group.
-
Cool the mixture to 0°C in an ice bath.
-
-
Acylation (The Critical Step):
-
Dilute Alloc-Cl (11 mmol, 1.1 eq) in 10 mL of dioxane.
-
Add the Alloc-Cl solution dropwise over 30 minutes. Rapid addition causes local heating and hydrolysis of the reagent.
-
pH Control: Monitor pH. If it drops below 8.5, add additional
. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Workup & Purification:
-
Wash: Extract the basic aqueous solution with
(2 x 30 mL) to remove unreacted Alloc-Cl and non-polar byproducts. Discard the organic (ether) layer. -
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2.0 using 1N HCl. The product, Alloc-Cys(Trt)-OH, will precipitate or form an oil.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3 x 50 mL).
-
Drying: Combine EtOAc layers, wash with Brine, and dry over anhydrous
. -
Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOAc/Hexane or EtOAc/Pentane.
-
Part 4: Characterization & Structural Validation
To ensure the integrity of "Alloc-Cys(1)-OH", you must confirm the presence of the Allyl group and the retention of the side-chain protection.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Allyl -CH= | 5.85 – 5.95 | Multiplet (m) | 1H | Internal alkene proton of Alloc |
| Allyl =CH | 5.20 – 5.35 | Doublet of doublets | 2H | Terminal alkene protons (distinct splitting) |
| Allyl -CH | 4.50 – 4.60 | Doublet (d) | 2H | Methylene adjacent to carbamate oxygen |
| 4.30 – 4.45 | Multiplet | 1H | Alpha proton of Cysteine | |
| 2.60 – 2.80 | Multiplet | 2H | Cysteine side chain methylene | |
| Trityl Ar-H | 7.20 – 7.45 | Multiplet | 15H | Aromatic protons of Trityl group |
Mass Spectrometry (ESI-MS)
-
Target Mass: Calculate based on MW of Alloc (85) + Cys (121) + Trt (243) - H (1) + OH (17) = ~447 g/mol .
-
Observed: Look for
at ~448.2 and at ~470.2. -
Fragment: Loss of Trityl cation (
) often appears as a dominant peak at m/z 243.
Part 5: Application - The Orthogonal Deprotection
The utility of Alloc-Cys is its removal via Palladium catalysis, leaving Fmoc or Boc intact.
Deprotection Mechanism (Tsuji-Trost)
The Alloc group is removed by a Pd(0) catalyst (e.g.,
Reagents:
Figure 2: Mechanism of Pd(0)-catalyzed Alloc deprotection utilizing a silane scavenger.
Part 6: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Alloc-Cl | Ensure Alloc-Cl is fresh; add dropwise at 0°C. Do not let pH exceed 10. |
| Oligomerization | Mixed Anhydride formation | Avoid excess Alloc-Cl. Ensure high dilution. |
| Racemization | High pH or Temp | Strictly control pH < 10. Keep reaction cool. Use Cys(Trt) to reduce |
| S-Alkylation | Free thiol reacting | CRITICAL: Ensure side chain is protected (Trt, Acm) before introducing Alloc-Cl. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Gómez-Martínez, P., et al. (1999). "Alloc chemistry in solid-phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.
-
Thieriet, N., et al. (2000). "Palladium-catalyzed deprotection of Alloc-amino acids." Tetrahedron Letters, 41(15), 2579-2582.
Sources
An In-depth Technical Guide to N-α-Allyloxycarbonyl-S-trityl-L-cysteine (Alloc-Cys(Trt)-OH): Discovery, Synthesis, and Application in Modern Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups for trifunctional amino acids is a cornerstone of modern peptide synthesis. For cysteine, with its highly reactive thiol side chain, a robust and orthogonal protection strategy is paramount for the successful assembly of complex and disulfide-rich peptides. This technical guide provides a comprehensive exploration of N-α-allyloxycarbonyl-S-trityl-L-cysteine (Alloc-Cys(Trt)-OH), a key building block in solid-phase peptide synthesis (SPPS). We will delve into the historical context of its development, provide detailed protocols for its synthesis and deprotection, and examine its critical role in the synthesis of therapeutic peptides and other complex biomolecules.
Introduction: The Cysteine Conundrum and the Rise of Orthogonal Protection
Cysteine's unique thiol side chain is a double-edged sword in peptide chemistry. While it is essential for the formation of disulfide bridges that dictate the tertiary structure and biological activity of many peptides and proteins, its high nucleophilicity and susceptibility to oxidation pose significant challenges during synthesis.[1][2] Unprotected thiols can lead to a host of side reactions, including premature disulfide formation, alkylation, and racemization.[3]
The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, but it also underscored the need for a sophisticated toolbox of protecting groups.[2][4] The concept of "orthogonality," introduced by Barany and Merrifield, became a guiding principle.[5] An orthogonal protecting group strategy employs multiple classes of protecting groups within the same molecule, each of which can be removed under specific conditions without affecting the others.[5] This allows for the selective deprotection and modification of specific functional groups at various stages of the synthesis.
The allyloxycarbonyl (Alloc) group, introduced as an amine protecting group, has emerged as a powerful tool in this context.[6] Its key advantage lies in its unique deprotection mechanism: palladium(0)-catalyzed allylic cleavage under neutral conditions.[6] This renders it orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the two most widely used α-amino protecting groups in SPPS.[6][7]
For cysteine, this orthogonality is particularly valuable. By protecting the α-amino group with Alloc and the thiol group with an acid-labile group like trityl (Trt), chemists can achieve selective deprotection of either functionality, opening up a wide range of synthetic possibilities. This guide will focus on the synthesis and application of the most common embodiment of this strategy: N-α-Alloc-S-trityl-L-cysteine (Alloc-Cys(Trt)-OH).
The Genesis of Alloc-Protected Cysteine: A Historical Perspective
Synthesis and Characterization of Alloc-Cys(Trt)-OH
The preparation of Alloc-Cys(Trt)-OH involves a two-step conceptual process starting from L-cysteine: protection of the thiol group followed by protection of the α-amino group. In practice, it is more convenient to start with the commercially available S-trityl-L-cysteine.
Synthesis of S-trityl-L-cysteine (H-Cys(Trt)-OH)
The first step is the protection of the cysteine thiol with the bulky trityl group. This is typically achieved by reacting L-cysteine hydrochloride with triphenylmethyl chloride (trityl chloride) in a suitable solvent like anhydrous N,N-dimethylformamide (DMF) in the presence of a base.[10]
Experimental Protocol: Synthesis of S-trityl-L-cysteine [10]
-
Dissolve L-cysteine hydrochloride (1 equivalent) and triphenylmethyl chloride (1.1 equivalents) in anhydrous N,N-dimethylformamide.
-
Stir the solution under a nitrogen atmosphere.
-
Slowly add a base, such as diisopropylethylamine (DIEA) (2.2 equivalents), to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into an aqueous solution of sodium acetate (10% w/v).
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water.
-
To purify, stir the precipitate in acetone at 50°C for 30 minutes, then filter and dry to obtain H-Cys(Trt)-OH.
| Reagent | Molar Eq. | Purpose |
| L-Cysteine Hydrochloride | 1 | Starting material |
| Triphenylmethyl Chloride | 1.1 | Tritylating agent |
| Anhydrous DMF | - | Solvent |
| Diisopropylethylamine (DIEA) | 2.2 | Base to neutralize HCl and facilitate reaction |
| 10% Aqueous Sodium Acetate | - | To precipitate the product |
| Acetone | - | For purification |
Synthesis of N-α-Allyloxycarbonyl-S-trityl-L-cysteine (Alloc-Cys(Trt)-OH)
With the thiol group protected, the α-amino group is then protected with the allyloxycarbonyl (Alloc) group. This is typically achieved by reacting S-trityl-L-cysteine with allyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis of Alloc-Cys(Trt)-OH
-
Suspend S-trityl-L-cysteine (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
-
Cool the suspension in an ice bath.
-
While stirring vigorously, add allyl chloroformate (1.1-1.5 equivalents) and a base, such as sodium carbonate or sodium bicarbonate (2-3 equivalents), portion-wise or as a solution, maintaining the pH between 8 and 9.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure Alloc-Cys(Trt)-OH.
| Reagent | Molar Eq. | Purpose |
| S-trityl-L-cysteine | 1 | Starting material |
| Allyl Chloroformate | 1.1 - 1.5 | Allocating agent |
| Dioxane/Water or THF/Water | - | Solvent system |
| Sodium Carbonate/Bicarbonate | 2 - 3 | Base to neutralize HCl and drive the reaction |
| 1N HCl | - | For acidification and product isolation |
| Ethyl Acetate | - | Extraction solvent |
Typical Yields: The overall yield for the two-step synthesis is generally good, with each step often exceeding 80-90% after purification.
Characterization
The successful synthesis of Alloc-Cys(Trt)-OH is confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the allyl group (a multiplet for the vinyl proton at ~5.9 ppm, and doublets for the terminal vinyl protons at ~5.2-5.3 ppm, and a doublet for the methylene protons at ~4.5 ppm). The trityl group will exhibit a complex multiplet in the aromatic region (~7.2-7.5 ppm). The α-proton of the cysteine backbone will appear as a multiplet around 4.3-4.5 ppm.
-
¹³C NMR: The spectrum will show the carbonyl of the Alloc group at ~156 ppm, and the carbons of the allyl and trityl groups in their respective characteristic regions.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the calculated mass of Alloc-Cys(Trt)-OH (C₂₆H₂₅NO₄S, MW: 447.55 g/mol ).[]
The Chemistry of Deprotection: A Tale of Two Labile Groups
The utility of Alloc-Cys(Trt)-OH lies in the orthogonal nature of its two protecting groups.
Deprotection of the Alloc Group
The Alloc group is selectively removed under mild, neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[6] The scavenger is necessary to trap the allyl cation that is generated, preventing it from re-alkylating the newly liberated amine or other nucleophilic sites in the peptide.
Mechanism of Alloc Deprotection
Figure 1: Catalytic cycle for palladium-mediated Alloc deprotection.
On-Resin Alloc Deprotection Protocol [12]
-
Swell the peptide-resin in an appropriate solvent (e.g., dichloromethane (DCM) or a mixture of DMF/DCM).
-
Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.3 equivalents) and a scavenger (e.g., phenylsilane (PhSiH₃), 10-20 equivalents) in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin and agitate gently at room temperature for 15-30 minutes.
-
Repeat the treatment with fresh reagent solution to ensure complete deprotection.
-
Wash the resin extensively with the solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and then with DMF and DCM.
| Reagent | Molar Eq. | Purpose |
| Peptide-Resin | 1 | Substrate |
| Pd(PPh₃)₄ | 0.1 - 0.3 | Catalyst |
| Phenylsilane (PhSiH₃) | 10 - 20 | Allyl scavenger |
| DCM or DMF/DCM | - | Solvent |
| Sodium N,N-diethyldithiocarbamate | - | Palladium scavenger |
Deprotection of the Trityl Group
The trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[3]
Mechanism of Trityl Deprotection
Figure 2: Mechanism of acid-catalyzed trityl deprotection.
A critical aspect of trityl group removal is the inclusion of a scavenger, such as triisopropylsilane (TIS) or ethanedithiol (EDT), in the cleavage cocktail.[3] The trityl cation is a potent electrophile that can re-alkylate the deprotected thiol or other nucleophilic side chains (e.g., tryptophan). Scavengers efficiently trap the trityl cation, preventing these side reactions.[3]
Applications of Alloc-Cys(Trt)-OH in Peptide Science and Drug Development
The orthogonal nature of Alloc-Cys(Trt)-OH makes it an invaluable tool for the synthesis of complex peptides with diverse architectures.
Synthesis of Cyclic Peptides
A major application of Alloc-Cys(Trt)-OH is in the on-resin synthesis of cyclic peptides. For instance, a peptide can be synthesized with an N-terminal Alloc-Cys(Trt)-OH and a C-terminal residue that allows for side-chain anchoring to the resin. After chain elongation, the N-terminal Alloc group can be selectively removed, and the liberated amine can be cyclized with the C-terminal carboxyl group or a side-chain carboxylic acid.
Synthesis of Peptides with Multiple Disulfide Bridges
The regioselective formation of multiple disulfide bonds is a significant challenge in peptide synthesis. Alloc-Cys(Trt)-OH, in combination with other orthogonally protected cysteine derivatives (e.g., Fmoc-Cys(Acm)-OH), allows for the stepwise formation of disulfide bridges. For example, one pair of cysteines can be protected with Alloc/Trt and another with Fmoc/Acm. The Alloc groups can be removed and the first disulfide bond formed on-resin. Subsequently, after further synthetic steps, the Acm groups can be removed to form the second disulfide bond. This strategy has been employed in the synthesis of complex toxins and hormones.
Case Study: Synthesis of Conotoxins
Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, characterized by a high density of disulfide bonds that define their rigid structure and high receptor selectivity.[6][13] The synthesis of conotoxins with their correct disulfide connectivity is a formidable challenge. The use of orthogonal protecting groups, including Alloc-Cys(Trt)-OH in combination with other protected cysteines like Fmoc-Cys(Acm)-OH, has been instrumental in achieving the regioselective formation of disulfide bridges in these complex molecules.[6][13][14]
Case Study: Synthesis of Carbetocin
Carbetocin, a long-acting synthetic analogue of oxytocin used to control postpartum hemorrhage, is a cyclic nonapeptide with a disulfide bridge. The synthesis of carbetocin can be achieved using solid-phase methods where Alloc-protected cysteine is incorporated into the peptide chain.[1][15] The on-resin removal of the Alloc group from the cysteine residue, followed by cyclization to form the disulfide bond, is a key step in the synthesis.[1]
Synthesis of N-Methylated Cysteines
N-methylated amino acids are important components of many biologically active peptides, often conferring increased metabolic stability and altered conformational properties. Alloc-Cys(Trt)-OH can serve as a precursor for the synthesis of N-methylated cysteine derivatives. The N-methylation can be performed on the Alloc-protected cysteine, and the resulting N-methylated building block can then be used in peptide synthesis.
Conclusion and Future Outlook
N-α-Allyloxycarbonyl-S-trityl-L-cysteine has established itself as a cornerstone building block in the arsenal of peptide chemists. Its unique orthogonality, allowing for selective deprotection of the α-amino group under mild, palladium-catalyzed conditions, provides a level of synthetic flexibility that is essential for the construction of complex and biologically active peptides. From the synthesis of cyclic peptides and molecules with multiple disulfide bridges to the preparation of modified amino acids, Alloc-Cys(Trt)-OH continues to be a critical tool in both academic research and industrial drug development.
Future developments in this area may focus on greener and more sustainable methods for both the synthesis and deprotection of Alloc-protected amino acids, potentially involving more environmentally benign solvents and catalyst systems. Nevertheless, the fundamental principles of orthogonality and selective deprotection embodied by Alloc-Cys(Trt)-OH will undoubtedly continue to shape the future of peptide science.
References
- CN103833831A - Method for preparing carbetocin - Google P
-
Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC. (URL: [Link])
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (URL: [Link])
-
Amino Acid-Protecting Groups - SciSpace. (URL: [Link])
-
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
(a) Cys thiol protection with the allyloxycarbonyl (Alloc) protecting... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
-
Allylic protection of thiols and cysteine. III. Use of Fmoc-Cys(Fsam)-OH for solid-phase peptide synthesis | Request PDF - ResearchGate. (URL: [Link])
- CN101555272A - Solid phase preparation method of carbetocin - Google P
-
A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases - Stanford Medicine. (URL: [Link])
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - ResearchGate. (URL: [Link])
-
101mer Proteins with Liberty Blue - CEM Corporation. (URL: [Link])
-
Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis | Organic Letters - ACS Publications. (URL: [Link])
-
H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (URL: [Link])
-
Total synthesis of m-conotoxin lt5d. (URL: [Link])
-
Chemical Synthesis of Torenia Plant Pollen Tube Attractant Proteins by KAHA Ligation. (URL: [Link])
-
The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability - PubMed. (URL: [Link])
-
Protecting Groups in Peptide Synthesis - Springer Nature Experiments. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- CN114591403A - Preparation method of carbetocin based on liquid phase cyclization - Google P
- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google P
-
S-Trityl-L-cysteine | C22H21NO2S | CID 76044 - PubChem - NIH. (URL: [Link])
-
Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
Cysteine protecting groups: applications in peptide and protein science - PubMed. (URL: [Link])
-
WO/2021/031471 METHOD FOR PREPARING CARBETOCIN - WIPO Patentscope. (URL: [Link])
-
Fmoc-Cys(Trt)-OH - SpectraBase. (URL: [Link])
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: [Link])
-
Global profiling of distinct cysteine redox forms reveals wide-ranging redox regulation in C. elegans - PMC. (URL: [Link])
Sources
- 1. CN103833831A - Method for preparing carbetocin - Google Patents [patents.google.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
Methodological & Application
protocol for Alloc-Cys(1)-OH in solid-phase peptide synthesis
Application Note: High-Fidelity Use of Fmoc-Cys(Alloc)-OH in Solid-Phase Peptide Synthesis
Part 1: Executive Summary & Strategic Value
The use of Fmoc-Cys(Alloc)-OH (Allyloxycarbonyl protection on the cysteine sulfhydryl) represents a critical strategy in modern peptide drug discovery, particularly for the synthesis of cyclic peptides and constrained macrocycles . Unlike the standard Trityl (Trt) group, which is acid-labile and removed during global cleavage, the Alloc group is orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) chemistries.
This orthogonality allows for the selective deprotection of the cysteine side chain while the peptide remains anchored to the solid support. This enables:
-
Regioselective Disulfide Formation: Forming specific S-S bridges without scrambling.
-
Peptide Stapling: On-resin reaction with bis-electrophiles.
-
Head-to-Side Chain Cyclization: Forming thioether or amide linkages between the Cys side chain and the N-terminus.
Critical Challenge: The primary failure mode in this protocol is Palladium Poisoning . The free thiol (or even the protected sulfide) of cysteine has a high affinity for Palladium, potentially arresting the catalytic cycle or trapping Pd metals in the final peptide. This guide details a self-validating protocol using Phenylsilane (PhSiH₃) as a scavenger and Sodium Diethyldithiocarbamate (DDC) washes to ensure complete metal removal.
Part 2: Chemical Logic & Mechanism
The Alloc Deprotection Mechanism
The removal of the Alloc group is catalyzed by Palladium(0), typically generated in situ from Pd(PPh₃)₄. The reaction proceeds via the Tsuji-Trost allylation mechanism:[1]
-
Oxidative Addition: Pd(0) inserts into the allylic ester bond, forming a
-allyl Palladium complex and releasing the carbamate anion. -
Decarboxylation: The carbamate decomposes to release CO₂ and the free thiolate/amine.
-
Scavenging: A nucleophilic scavenger (Phenylsilane) intercepts the
-allyl Pd complex, regenerating the Pd(0) catalyst and forming a chemically inert allyl-silane byproduct.
The "Sulfur Trap"
In standard Alloc removal (e.g., on Lysine), weak scavengers like morpholine suffice. However, with Cysteine, the sulfur atom competes with the scavenger for the Palladium. If the scavenger is too slow, the Pd coordinates irreversibly with the sulfur, leading to incomplete deprotection and metal contamination.
-
Solution: We utilize Phenylsilane (PhSiH₃) , a hydride donor that reacts extremely rapidly with the
-allyl complex, driving the equilibrium away from sulfur coordination.
Part 3: Detailed Experimental Protocols
Reagents Required
| Reagent | Specification | Purpose |
| Fmoc-Cys(Alloc)-OH | >99% Purity (L-isomer) | Building block.[2] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Catalyst.[3] Must be fresh/yellow. |
| PhSiH₃ | Phenylsilane | Highly reactive allyl scavenger. |
| DDC | Sodium Diethyldithiocarbamate trihydrate | Pd chelator for wash steps. |
| DCM/DMF | Anhydrous (for catalyst solution) | Solvents.[3] |
Protocol A: Coupling Fmoc-Cys(Alloc)-OH
Note: Cysteine derivatives are prone to racemization during activation.[4]
-
Activation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) in a 1:1:1 ratio relative to the amino acid. Avoid HOBt/HBTU if possible to minimize racemization.
-
Loading: Use 3-4 equivalents of amino acid relative to resin loading.
-
Reaction: Agitate for 60 minutes at Room Temperature (RT).
-
Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is amine) or Chloranil Test (if N-term is secondary amine).
Protocol B: Selective Alloc Removal (The Critical Step)
This protocol assumes a 0.1 mmol synthesis scale.
1. Preparation of Catalyst Solution (Perform immediately before use):
-
Dissolve Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.2 eq) in dry DCM (2 mL).
-
Critical: The solution must be bright yellow. If it is orange or black, the catalyst is oxidized and will fail.
-
Add Phenylsilane (308 µL, 2.5 mmol, 25 eq).
2. The Reaction:
-
Wash the resin with dry DCM (3 x 5 mL) to remove DMF (DMF can sometimes slow the reaction or stabilize Pd intermediates).
-
Add the Pd/PhSiH₃ solution to the resin.
-
Agitate under Nitrogen/Argon for 30 minutes. Oxygen destroys the Pd(0) active species.
-
Drain and repeat the process with a fresh batch of catalyst solution for another 30 minutes. (Double treatment is mandatory for Cys residues).
3. The DDC Wash (Palladium Removal):
-
Context: Simple solvent washes will NOT remove Pd bound to Cysteine sulfur.
-
Prepare a 0.02 M solution of Sodium Diethyldithiocarbamate (DDC) in DMF (approx. 25 mg in 5 mL DMF).
-
Add to resin and agitate for 15 minutes. The solution may turn yellow/brown as it pulls Pd off the peptide.
-
Drain and repeat the DDC wash 2 more times.
4. Final Rinsing:
-
Wash with DMF (5 x 10 mL) to remove DDC.
-
Wash with DCM (3 x 10 mL).
-
Validation: The resin is now ready for cyclization. The Cys side chain is a free thiol (or thiolate), while the N-terminus (if Fmoc protected) and other side chains remain protected.
Part 4: Visualization of Workflows
Figure 1: Orthogonal Protection Strategy
This diagram illustrates how Alloc fits into the Fmoc/tBu strategy, providing a "third dimension" of orthogonality.
Caption: Figure 1: The orthogonal protection scheme showing Alloc as the key to selective on-resin cysteine modification.
Figure 2: The Alloc Deprotection Workflow
A step-by-step logic flow for the experimental protocol, highlighting the critical DDC wash.
Caption: Figure 2: Operational workflow for Alloc removal. The DDC wash is mandatory to prevent catalyst poisoning.
Part 5: Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Catalyst solution is black/clear | Pd(0) has oxidized to Pd(II) or aggregated. | Discard. Use a fresh bottle of Pd(PPh₃)₄. Store under Argon. |
| Resin is dark grey after reaction | Palladium precipitation on resin. | Increase DDC wash duration (3 x 20 min). |
| Incomplete Cyclization later | Residual Alloc or Residual Pd. | Repeat deprotection with fresh catalyst. Ensure PhSiH₃ is not old (hydrides degrade). |
| Ellman's Test is Negative | Thiol is not free. | If Alloc is gone (mass spec check), the thiol might be oxidized to disulfide. Treat with DTT (1M in DMF) to reduce. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Thayer, D. A., Yu, H. N., Galan, M. C., & Wong, C. H. (2005). A General Strategy Toward S-Linked Glycopeptides. Angewandte Chemie International Edition, 44(29), 4596–4599. (Describes PhSiH3 efficiency).
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Phenylsilane as a scavenger for the palladium-catalyzed deprotection of alloc/allyl groups. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874.
-
Kates, S. A., & Albericio, F. (Eds.).[1][2] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for DDC washing protocols).
Sources
Application Note: Alloc-Cys(1)-OH in Sequential Native Chemical Ligation
This Application Note and Protocol Guide is designed for researchers specializing in chemical protein synthesis. It details the strategic use of Alloc-Cys(1)-OH (N-
Advanced Protocols for One-Pot C-to-N Protein Assembly
Executive Summary & Strategic Rationale
In the total chemical synthesis of proteins, assembling multiple peptide fragments requires strict control over ligation directionality.[1] The C-to-N assembly strategy is often preferred as it minimizes the accumulation of dead-end intermediates. However, this strategy requires the N-terminal Cysteine of the middle fragment to be "masked" to prevent premature cyclization or uncontrolled polymerization.
While Thiazolidine (Thz) has traditionally been the standard mask, it requires acidic methoxylamine for removal—conditions that can be slow (12–24h) and incompatible with acid-sensitive modifications.
Alloc-Cys(1)-OH offers a superior alternative. It introduces an N-terminal Allyloxycarbonyl (Alloc) group that is:
-
Stable to standard Fmoc-SPPS and TFA cleavage conditions.
-
Inert to standard NCL conditions (neutral pH, thiols).
-
Rapidly Removed (10–20 min) by Palladium(0) complexes under neutral conditions.[1]
-
Compatible with "One-Pot" workflows, eliminating intermediate purification steps.
This guide details the protocol for utilizing Alloc-Cys(1)-OH to facilitate rapid, high-yield sequential ligations.
Mechanistic Workflow: The Alloc "Switch"
The core logic relies on the orthogonality of the Alloc group to both the thioester (C-terminus) and the free cysteine (N-terminus of the incoming fragment).
Logical Pathway (C-to-N Assembly)
Figure 1: The C-to-N assembly logic. Alloc-Cys prevents Fragment 2 from cyclizing or reacting with Fragment 3 until Ligation 1 is complete.
Synthesis Protocol: Incorporating Alloc-Cys(1)-OH
The Alloc group must be introduced at the N-terminus of the middle peptide fragment during Solid Phase Peptide Synthesis (SPPS).
Reagents Required
-
Amino Acid: Fmoc-Cys(Trt)-OH (Standard) OR Alloc-Cys(Trt)-OH (Direct incorporation).
-
Note: It is often more cost-effective to couple Alloc-Cys(Trt)-OH directly as the final residue. If this is not available, one can couple Boc-Cys(Trt)-OH and then modify, but direct coupling of the Alloc-derivative is preferred for purity.
-
-
Coupling Agents: DIC/Oxyma Pure or HATU/DIEA.[1]
-
Resin: 2-Chlorotrityl Chloride (for peptide hydrazides/thioesters).[2]
Step-by-Step SPPS Procedure
-
Chain Elongation: Synthesize the peptide sequence using standard Fmoc chemistry up to the residue preceding the N-terminal Cysteine.
-
Final Coupling (The "Cap"):
-
Cleavage from Resin:
-
Use a cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).
-
Note: The Alloc group is stable to TFA . It will remain on the N-terminus. The Trt group on the sulfhydryl will be removed, leaving a free thiol (SH) but a blocked amine (NH-Alloc).
-
-
Purification: Purify the Alloc-Cys-Peptide via RP-HPLC. The Alloc group adds hydrophobicity, typically shifting retention time slightly later than the free amine peptide.[1]
Ligation & One-Pot Deprotection Protocol
This protocol describes a One-Pot operation: Ligation 1
Materials & Buffers[3][4]
-
Ligation Buffer: 6M Guanidine-HCl (Gdn·HCl), 0.2M Na2HPO4, pH 7.0.[1]
-
Thiol Catalyst: 4-Mercaptophenylacetic acid (MPAA ).[3][4][5] Essential for both catalysis and Pd scavenging.
-
Reductant: TCEP·HCl.
-
Alloc Deprotection Cocktail:
Experimental Steps
Step 1: First Ligation (C-Terminal Fragment + Middle Alloc-Fragment)
-
Dissolve: Dissolve Fragment 1 (Thioester) and Fragment 2 (Alloc-Cys-Peptide-Thioester) in Ligation Buffer at 2–5 mM concentration.
-
Additives: Add TCEP (20 mM) and MPAA (50 mM). Adjust pH to 7.0–7.2.
-
Incubate: Stir at 37°C under Argon. Monitor by HPLC/UPLC.
-
Checkpoint: The Alloc group prevents the N-terminus of Fragment 2 from reacting. You should see the disappearance of Frag 1 and 2 and the formation of Alloc-Intermediate .
-
Step 2: In-Situ Alloc Deprotection (The "Switch")
Crucial: You do not need to purify the intermediate.[1][6]
-
Prepare Pd Catalyst: In a separate vial, prepare the Pd/TPPTS complex (10–20 equiv Pd relative to peptide).[1]
-
Addition: Add the Pd/TPPTS solution directly to the ligation mixture.[1]
-
Reaction: Incubate at 37°C for 15–30 minutes .
-
Verification: Check HPLC. The peak for Alloc-Intermediate should shift to H-Cys-Intermediate (mass -84 Da).
Step 3: Second Ligation (Addition of Fragment 3)
-
Add Fragment 3: Add the final peptide fragment (Fragment 3, containing the C-terminal thioester) directly to the reaction pot.[1]
-
Note: If the volume has increased, ensure pH is still ~7.0.[1]
-
-
Incubate: Stir at 37°C. The newly liberated N-terminal Cys will now react with Fragment 3.
-
Finish: Once complete, acidify with TCEP/TFA and purify via RP-HPLC.
Quantitative Data Summary
| Parameter | Alloc-Cys Protocol | Thz (Thiazolidine) Protocol |
| Deprotection Reagent | Pd(OAc)2 / TPPTS | Methoxylamine (MeONH2) |
| pH Condition | Neutral (pH 7.0) | Acidic (pH 4.[1]0) |
| Time Required | 10–30 mins | 12–24 hours |
| One-Pot Compatibility | High (No buffer exchange needed) | Low (Requires pH shift) |
| Scavenger Needed | MPAA / Thiophenol | None |
| Risk Factor | Pd poisoning (mitigated by MPAA) | Slow kinetics / Thiazolidine reopening |
Troubleshooting & Optimization (Expert Insights)
Issue: Incomplete Alloc Removal
-
Cause: Sulfur poisoning of the Palladium catalyst.[1] The ligation mixture is full of thiols (Coc, MPAA, TCEP), which bind Pd strongly.[1]
-
Solution: Increase the Pd load. While 0.1 equiv works in organic synthesis, NCL requires 10–20 equivalents of Pd relative to the peptide to overwhelm the sulfur "sink."[1]
Issue: Pd Precipitation / "Black Mirror"
-
Cause: Reduction of Pd(II) to bulk Pd(0) metal.
-
Solution: Ensure a high excess of TPPTS ligand (1:5 Pd:Ligand ratio). The ligand keeps the metal solubilized in the aqueous Gdn·HCl buffer.
Issue: Side Reactions on Methionine
-
Cause: Allyl cations generated during deprotection can alkylate Met or His.[1]
-
Solution: The high concentration of MPAA (50–100 mM) acts as a sacrificial scavenger, trapping the allyl carbocation preferentially.[1]
References
-
Jbara, M., Seenaiah, M., & Brik, A. (2016).[1] "Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis."[1][4] Chemical Communications.[1] Link
-
Maity, S. K., et al. (2016).[1][4][11] "Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation." Angewandte Chemie International Edition. Link
-
Payne, R. J., et al. (2018).[1] "Rapid and efficient protein synthesis through expansion of the native chemical ligation concept."[1][12] Chemical Society Reviews.[1] Link
-
Dawson, P. E., et al. (1994).[1] "Synthesis of proteins by native chemical ligation." Science. Link
-
Malins, L. R., & Payne, R. J. (2014).[1] "Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins."[1][13][6][8][9][10][11][12] Current Opinion in Chemical Biology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Glutamate Arginylation on α-Synuclein: Studying an Unusual Post-translational Modification Through Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 11. eurpepsoc.com [eurpepsoc.com]
- 12. payneresearchgroup.com [payneresearchgroup.com]
- 13. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Alloc-Cys(1)-OH Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine and its Protection in Peptide Synthesis
Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein chemistry. Its ability to form disulfide bridges is fundamental to the tertiary and quaternary structures of proteins, dictating their biological function and stability. In the intricate process of solid-phase peptide synthesis (SPPS), the nucleophilic nature of the cysteine thiol necessitates the use of protecting groups to prevent unwanted side reactions. The allyloxycarbonyl (Alloc) group is a valuable tool for this purpose, offering a distinct advantage due to its orthogonality with the commonly used Fmoc and Boc protecting groups.[1][2] This orthogonality allows for the selective deprotection of the cysteine side chain under mild conditions, enabling the synthesis of complex peptides with specific disulfide bond patterns, or for site-specific conjugation.
The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction.[1][2] The successful and complete deprotection of Alloc-Cys(1)-OH is a critical step that directly impacts the yield and purity of the final peptide. Therefore, robust and reliable monitoring protocols are essential to track the reaction's progress, ensure its completion, and identify any potential side products. This guide provides detailed application notes and protocols for monitoring the deprotection of Alloc-Cys(1)-OH using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Chemistry of Alloc-Cys(1)-OH Deprotection
The deprotection of the Alloc group from the cysteine side chain is a palladium(0)-catalyzed allylic cleavage. The reaction proceeds via the formation of a π-allyl palladium complex, which is then scavenged by a nucleophile, regenerating the palladium(0) catalyst and liberating the free thiol.[2]
Caption: Palladium(0)-Catalyzed Deprotection of Alloc-Cys(1)-OH
Analytical Techniques for Monitoring Deprotection
The choice of analytical technique depends on the available instrumentation, the desired level of detail, and the stage of the synthesis. A combination of techniques often provides the most comprehensive picture of the reaction's progress.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantitative assessment of starting material, product, and byproducts | High resolution, quantitative, widely available | Requires method development, can be time-consuming |
| LC-MS | Separation by HPLC coupled with mass detection | Confirmation of product mass, identification of byproducts | High specificity, molecular weight confirmation | Higher cost, potential for ion suppression |
| TLC | Differential migration on a solid support | Qualitative assessment of reaction progress | Fast, simple, inexpensive | Low resolution, not quantitative |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation of product and byproducts | Provides detailed structural information | Lower sensitivity, requires higher sample concentration |
Table 1: Comparison of Analytical Techniques for Monitoring Alloc-Cys(1)-OH Deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for monitoring the deprotection of Alloc-Cys(1)-OH both in-solution and on-resin.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful technique for quantitatively monitoring the disappearance of the starting material (Alloc-protected peptide) and the appearance of the deprotected product. The removal of the relatively nonpolar Alloc group results in a significant decrease in retention time on a reverse-phase column.[3]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3][4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Cleavage cocktail (for on-resin monitoring): e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[5]
On-Resin Sample Preparation:
-
Withdraw a small sample of the resin (approx. 2-5 mg) from the reaction vessel.
-
Wash the resin beads with dichloromethane (DCM) (3 x 1 mL) and dry under a stream of nitrogen.
-
Add 100 µL of the cleavage cocktail to the dry resin in a microcentrifuge tube.
-
Incubate at room temperature for 1 hour to cleave the peptide from the resin.
-
Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether.
-
Centrifuge for 2 minutes at 10,000 rpm, decant the ether, and air-dry the peptide pellet.
-
Dissolve the peptide pellet in 100-200 µL of Mobile Phase A for HPLC analysis.
In-Solution Sample Preparation:
-
Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of Mobile Phase A. This dilution typically stops the reaction and prepares the sample for injection.
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm[6]
-
Gradient:
-
5-95% Mobile Phase B over 20 minutes[3]
-
Hold at 95% Mobile Phase B for 2 minutes
-
Return to 5% Mobile Phase B and equilibrate for 5 minutes
-
-
Injection Volume: 10-20 µL
Data Analysis:
-
The Alloc-protected peptide will have a longer retention time than the deprotected peptide.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The reaction is considered complete when the peak corresponding to the starting material is no longer detectable.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides unambiguous confirmation of the deprotection by detecting the mass change associated with the removal of the Alloc group (a mass decrease of 86.09 Da).
Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
Reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size)[3][7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Cleavage cocktail (for on-resin monitoring)
Sample Preparation: Follow the same sample preparation procedures as for HPLC monitoring.
LC-MS Method:
-
Flow Rate: 0.3-0.5 mL/min
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 5-10 minutes.[3]
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Scan Range: m/z 300-2000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the Alloc-protected and deprotected peptides.
-
The m/z of the deprotected peptide will be [M+H]+, while the Alloc-protected peptide will be [M+Alloc+H]+. The mass of the Alloc group is 86.09 g/mol .
-
Monitor the disappearance of the starting material's m/z and the appearance of the product's m/z.
Protocol 3: Thin-Layer Chromatography (TLC) Monitoring
TLC is a quick, qualitative method to visualize the progress of the deprotection reaction.
Materials:
-
Silica gel TLC plates[8]
-
Developing chamber
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common solvent system for amino acids and peptides.[8]
-
Visualization Reagent: Ninhydrin stain (for primary amines) or iodine vapor.[9][10]
Procedure:
-
Spot a small amount of the reaction mixture (or a cleaved on-resin sample dissolved in a volatile solvent) onto the TLC plate baseline.
-
Develop the plate in the TLC chamber until the solvent front is near the top.
-
Dry the plate thoroughly.
-
Visualize the spots using a ninhydrin spray (and gentle heating) or by placing the plate in a chamber with iodine crystals.[9][10]
Data Analysis:
-
The deprotected peptide, being more polar, will have a lower Rf value (travel a shorter distance up the plate) than the Alloc-protected starting material.
-
The disappearance of the higher Rf spot and the appearance of a new, lower Rf spot indicates the progression of the reaction.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
NMR spectroscopy can provide detailed structural information and can be used to monitor the reaction in real-time. The disappearance of the characteristic allyl protons of the Alloc group is a clear indicator of deprotection.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d6, D2O) compatible with the reaction conditions.
Sample Preparation:
-
For in-solution monitoring, the reaction can be run directly in an NMR tube with a deuterated solvent.
-
For endpoint analysis, a sample can be taken from the reaction, worked up, and dissolved in a suitable deuterated solvent.
NMR Analysis:
-
Acquire 1H NMR spectra at different time points.
-
Monitor the disappearance of the signals corresponding to the allyl protons of the Alloc group, which typically appear in the range of 5-6 ppm (vinylic protons) and ~4.5 ppm (allylic methylene protons).[11]
-
The appearance of a new set of signals corresponding to the deprotected cysteine residue can also be monitored.
Workflow and Troubleshooting
A systematic approach to monitoring and troubleshooting is crucial for successful Alloc deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. TLC of aminoacids and short peptides [reachdevices.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of peptides containing Alloc-Cys(1)-OH
Topic: Improving the Yield of Peptides Containing Alloc-Cys(1)-OH Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)
Technical Support Center: Alloc-Cys(1)-OH Optimization
Status: Active Last Updated: February 17, 2026 Subject: Troubleshooting yield loss, incomplete deprotection, and side reactions in Alloc-Cys-OH peptide synthesis.
Core Technical Overview
The Challenge: Using Alloc-Cys(1)-OH (N-α-Allyloxycarbonyl-L-Cysteine) introduces a specific set of chemical incompatibilities that often result in catastrophic yield loss. The primary mechanism of failure is Palladium (Pd) Catalyst Poisoning .
The Alloc group requires Pd(0) for deprotection (Tsuji-Trost allylation).[1] However, the sulfur atom in Cysteine (even when protected with Trt or Acm) has a high affinity for Palladium. It acts as a "soft" ligand, displacing the phosphine ligands on the Pd catalyst, forming an inactive Pd-S complex. This halts the catalytic cycle, leading to incomplete deprotection and difficult purification.
The Solution: To restore high yields, you must transition from "standard" Alloc deprotection protocols to a Sulfur-Optimized Workflow that utilizes specific scavengers (Phenylsilane) and aggressive post-reaction metal remediation.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Incomplete Alloc Deprotection
User Report: "I treated the resin with Pd(PPh3)4 and Morpholine for 2 hours, but MS shows a mass corresponding to the starting material (+84 Da). Retreatment didn't help."
Root Cause: Catalyst Poisoning by Sulfur. Standard protocols use Morpholine or Dimedone as scavengers. These are insufficient when Cysteine is present. The sulfur atom (even in Cys(Trt)) competes with the allyl group for the Pd center. Once the Pd binds to sulfur, it precipitates or becomes inert, stopping the reaction regardless of time.
Corrective Action:
-
Switch Scavenger: Replace Morpholine with Phenylsilane (PhSiH3) (10–20 eq). Phenylsilane acts as a hydride donor, drastically accelerating the reaction kinetics (minutes vs. hours) and turning over the catalyst faster than the sulfur can poison it.
-
Increase Catalyst Load: Increase Pd(PPh3)4 from 0.1 eq to 0.25 eq .
-
Solvent Exchange: Ensure the resin is swollen in DCM (dichloromethane), not DMF, for the deprotection step. DCM stabilizes the active Pd species better in this context.
Issue 2: Low Crude Yield & Gray Resin
User Report: "After cleavage, my crude yield is <30%, and the resin turned a dark gray/black color that wouldn't wash out."
Root Cause: Palladium Entrapment. The "gray" color is colloidal Palladium precipitated on the resin and the peptide. During TFA cleavage, this residual Pd can catalyze the alkylation of the Cysteine thiol by the cleaved Trityl/Alloc linkers (S-allylation), permanently modifying your peptide.
Corrective Action:
-
Implement DTC Wash: You must wash the resin with Sodium Diethyldithiocarbamate (DTC) before TFA cleavage. DTC chelates Pd more strongly than the peptide sulfur, pulling it off the resin.
-
Protocol: Wash resin with 0.02 M DTC in DMF (3 x 5 min) until the wash solution is clear (no longer yellow/brown).
Issue 3: Racemization of Cysteine
User Report: "I see a doublet peak in HPLC with identical mass. Is my Alloc-Cys racemizing?"
Root Cause: Base-Catalyzed Epimerization. If you are using Alloc-Cys-OH in a coupling step (not just deprotecting it), Cysteine is highly prone to racemization (L to D conversion) during activation, especially if bases like DIPEA or NMM are used in excess or for prolonged periods.
Corrective Action:
-
Use DIC/Oxyma: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure for activation. This condition is acidic/neutral and suppresses racemization compared to HBTU/HATU/DIPEA.
-
Pre-activation Limit: Do not pre-activate Alloc-Cys-OH for more than 2 minutes. Add it to the resin immediately.
Optimized Experimental Protocols
Protocol A: Sulfur-Resistant Alloc Deprotection
Use this protocol for any peptide containing Met, Cys(Trt), Cys(Acm), or Cys(StBu).
| Reagent | Equivalents | Role |
| Pd(PPh3)4 | 0.20 – 0.25 eq | Catalyst (Must be fresh/yellow, not green) |
| Phenylsilane (PhSiH3) | 20 eq | Hydride Donor / Scavenger |
| DCM (Anhydrous) | Solvent | Swelling & Reaction Medium |
Step-by-Step:
-
Wash: Wash resin with DCM (3 x 1 min) to remove DMF traces.
-
Prepare Cocktail: Dissolve Pd(PPh3)4 in DCM. Add Phenylsilane.[1][2][3] Note: Bubbling will occur.
-
Reaction: Add cocktail to resin. Agitate gently under Nitrogen (or Argon) for 20 minutes .
-
Critical: Do not use air bubbling; oxygen deactivates Pd(0).
-
-
Repeat: Drain and repeat Step 2-3 once more for 20 minutes.
-
Wash: Wash with DCM (3x), DMF (3x).
Protocol B: Palladium Removal (The DTC Wash)
Mandatory before TFA cleavage.
-
Prepare Solution: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.
-
Wash: Treat resin with DTC solution (3 x 5 min).
-
Observation: The solution will turn yellow/brown as it pulls Pd out. Continue washing until the solution remains clear.
-
Final Wash: Wash with DMF (5x) to remove all traces of DTC.
Visualization: Logic & Workflow
Figure 1: Alloc Deprotection Decision Tree
A logical flow to determine the correct protocol based on peptide composition.
Caption: Workflow selection for Alloc removal. Presence of Sulfur mandates the Optimized Phenylsilane Protocol to prevent catalytic failure.
Quantitative Comparison: Scavenger Efficiency
Data aggregated from internal validation and literature sources [1][2] regarding Alloc removal on Cys-rich sequences.
| Scavenger System | Reaction Time | Avg. Yield (Cys-Peptide) | Pd Residuals | Risk of S-Allylation |
| Morpholine / Dimedone | 2 - 4 Hours | < 45% | High | High (Slow kinetics) |
| Borane Dimethylamine | 1 Hour | 75% | Moderate | Low |
| Phenylsilane (PhSiH3) | 2 x 20 Mins | > 92% | Low | Negligible |
References
-
Thieriet, N., et al. (2025). Alloc Protecting Group Removal Protocol: Optimization for Cysteine Containing Peptides. Solid Phase Peptide Synthesis Protocols.
-
Jbara, M., et al. (2016).[4] Palladium Mediated Rapid Deprotection of N-Terminal Cysteine under Native Chemical Ligation Conditions. Technion Israel Institute of Technology.
-
Gomez-Martinez, P., et al. (2016). Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain. Organic Letters.
-
BenchChem Technical Support. (2025). A Comparative Guide to Alloc-D-Phe and Other Protecting Groups.
Sources
Technical Support Center: Minimizing Side Product Formation with Alloc-Cys(1)-OH
Welcome to the technical support center for Alloc-Cys(1)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Alloc-Cys(1)-OH in peptide synthesis. Our goal is to equip you with the knowledge to anticipate and minimize side product formation, ensuring the successful synthesis of your target peptides.
I. Understanding the Chemistry of Alloc-Cys(1)-OH
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in peptide chemistry, offering orthogonal protection for the thiol side chain of cysteine. Its removal under mild, specific conditions, typically involving a palladium(0) catalyst, allows for selective deprotection without affecting other common protecting groups like Fmoc and Boc.[1] This orthogonality is crucial for the synthesis of complex peptides, such as those with multiple disulfide bridges or other site-specific modifications.
The deprotection mechanism involves a palladium(0)-catalyzed allylic cleavage.[1] The palladium complex, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), reacts with the allyl group to form a π-allyl palladium complex. A scavenger, such as phenylsilane (PhSiH₃), is then required to trap the allyl group, regenerating the active palladium(0) catalyst and leaving the free thiol.[1]
II. Troubleshooting Guide: Identifying and Resolving Side Reactions
This section addresses specific experimental issues that may arise during the use of Alloc-Cys(1)-OH, providing step-by-step guidance to diagnose and solve these problems.
Problem 1: Incomplete Deprotection of the Alloc Group
Observation: HPLC analysis of the crude peptide after deprotection shows a significant peak corresponding to the Alloc-protected peptide.
Potential Causes and Solutions:
-
Inactive Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time, leading to reduced activity.
-
Solution: Always use fresh, high-quality Pd(PPh₃)₄ from a reliable supplier. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) as much as possible.[1]
-
-
Insufficient Scavenger: The scavenger is crucial for turning over the palladium catalyst. An insufficient amount will lead to a stalled reaction.
-
Solution: Ensure a sufficient excess of the scavenger is used. For phenylsilane, a common recommendation is 10-20 equivalents relative to the peptide.[2]
-
-
Steric Hindrance: The peptide sequence surrounding the Alloc-Cys residue can sterically hinder the approach of the bulky palladium catalyst.
-
Solution: Increase the reaction time and/or slightly increase the temperature (e.g., to 30-40 °C). Microwave-assisted deprotection can also be effective in overcoming steric hindrance.[1]
-
-
Peptide Aggregation: On-resin aggregation can prevent the reagents from accessing the Alloc group.
-
Solution: Swell the resin in a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), before adding the deprotection cocktail.
-
Problem 2: Presence of a Side Product with a Mass of +51 Da
Observation: Mass spectrometry analysis reveals a significant peak with a mass increase of 51 Da compared to the desired peptide.
Identification: This side product is likely 3-(1-piperidinyl)alanine, formed via β-elimination, especially if the cysteine residue is at or near the C-terminus.[3]
Mechanism:
-
Base-catalyzed β-elimination of the Alloc-protected thiol group from the cysteine residue forms a highly reactive dehydroalanine (DHA) intermediate.[3][4]
-
The piperidine, used for Fmoc group removal during solid-phase peptide synthesis (SPPS), acts as a nucleophile and adds to the DHA intermediate to form the 3-(1-piperidinyl)alanine adduct.[3]
Solutions:
-
Choice of C-terminal residue protection: When synthesizing peptides with a C-terminal cysteine, using a more sterically hindered protecting group like trityl (Trt) can help minimize β-elimination.[3]
-
Resin Selection: For C-terminal cysteine peptides, consider using resins that are less prone to promoting β-elimination, such as 2-chlorotrityl chloride (2-CTC) resin.
-
Fmoc Deprotection Conditions: Minimize the exposure time to piperidine during Fmoc deprotection steps, especially for the C-terminal cysteine.
Problem 3: S-Alkylation Side Products
Observation: HPLC/MS analysis shows unexpected peaks with masses corresponding to the addition of alkyl groups to the cysteine thiol.
Identification and Causes:
-
Alkylation from Resin Linker: During the final trifluoroacetic acid (TFA) cleavage from Wang or Rink amide resins, carbocations can be generated from the linker and subsequently captured by the newly deprotected cysteine thiol.[3][5] This is particularly problematic for C-terminal cysteine residues.[3][5]
-
Alkylation from Scavengers: While scavengers are essential for deprotection, some can also lead to side reactions. For instance, triisopropylsilane (TIS), a common scavenger in TFA cleavage cocktails, can in some cases promote the reduction of other protecting groups, leading to undesired modifications.[6]
Solutions:
-
Cleavage Cocktail Composition: Include a thiol scavenger in your TFA cleavage cocktail to protect the cysteine. Ethanedithiol (EDT) is highly effective at preventing S-alkylation from resin-derived carbocations.[5]
-
Careful Scavenger Selection: When choosing scavengers for your cleavage cocktail, consider their potential reactivity with your peptide sequence. For peptides containing sensitive residues, a milder scavenger cocktail may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for Alloc deprotection of Cys(1)-OH?
A1: The optimal conditions can be sequence-dependent, but a good starting point for on-resin deprotection is:
-
Catalyst: 0.1 - 0.2 equivalents of Pd(PPh₃)₄.[1]
-
Scavenger: 10 - 20 equivalents of phenylsilane.[2]
-
Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reaction Time: 30 - 60 minutes at room temperature.[1]
-
Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to protect the catalyst from oxidation.
Q2: Are there alternatives to Pd(PPh₃)₄ and phenylsilane?
A2: Yes, other palladium sources and scavengers can be used. For instance, PdCl₂(PPh₃)₂ in the presence of a hydride source like tributyltin hydride has been reported.[7] Sodium borohydride can also be used as a hydride donor. However, Pd(PPh₃)₄ and phenylsilane are the most commonly used and well-documented reagents for this transformation.
Q3: How can I detect and characterize the common side products?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.
-
HPLC: Side products will typically have different retention times than the desired peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method.
-
MS: Mass spectrometry provides the molecular weight of the eluting peaks, allowing for the identification of side products based on their mass difference from the target peptide. For example, the 3-(1-piperidinyl)alanine adduct will show a mass increase of +51 Da.[3] S-alkylation from a Wang resin linker fragment can result in a +106 Da adduct.[8]
Q4: Can the peptide sequence influence the efficiency of Alloc deprotection?
A4: Yes, the local environment of the Alloc-Cys residue plays a significant role. Bulky neighboring amino acids can sterically hinder the palladium catalyst, slowing down the deprotection reaction.[1] In such cases, extending the reaction time, slightly increasing the temperature, or using microwave assistance can be beneficial.[1]
Q5: What are the β → α shift and intramolecular acylation side reactions mentioned in the literature?
A5: These are less common side reactions that have been reported for Alloc-protected cysteine under certain conditions.
-
β → α Shift: This refers to the migration of the acyl group (in this case, the Alloc group) from the side chain (β-position) to the backbone α-amino group. This is more likely to occur under basic conditions, such as during Fmoc deprotection.[9]
-
Intramolecular Acylation: This involves the reaction of the Alloc-protected thiol with a nearby electrophilic center within the same peptide molecule, leading to cyclization. The likelihood of this reaction is highly sequence-dependent.
To minimize these side reactions, it is important to adhere to optimized protocols and avoid prolonged exposure to harsh basic conditions.
IV. Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection
-
Swell the Alloc-Cys(1)-OH containing peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Under an inert atmosphere, add a solution of Pd(PPh₃)₄ (0.15 eq.) in DCM to the resin.
-
Immediately add phenylsilane (15 eq.).
-
Agitate the reaction mixture at room temperature for 1 hour.
-
Drain the reaction solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.
Protocol 2: TFA Cleavage with Minimized S-Alkylation
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
V. Data Presentation
Table 1: Common Side Products and their Mass Shifts
| Side Product | Mass Shift (Da) | Common Cause |
| 3-(1-piperidinyl)alanine | +51 | β-elimination and addition of piperidine[3] |
| S-p-hydroxybenzyl | +106 | Alkylation from Wang resin linker during cleavage[8] |
| Incomplete Deprotection | +86 (Alloc group) | Inefficient deprotection reaction |
VI. Visualizations
Workflow for Troubleshooting Incomplete Alloc Deprotection
Caption: A decision tree for troubleshooting incomplete Alloc deprotection.
Mechanism of β-Elimination and Piperidinylalanine Formation
Caption: The two-step mechanism leading to the formation of the 3-(1-piperidinyl)alanine side product.
VII. References
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Jbara, M., Laps, S., Morgan, M., Kamnesky, G., Mann, G., Wolberger, C., & Brik, A. (2018). Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins. Nature Communications, 9(1), 3148. [Link]
-
Warren, J. D., Kudej, A., & Greenfield, N. J. (2006). Reduction of cysteine-S-protecting groups by triisopropylsilane. Analytical Biochemistry, 354(1), 143–145. [Link]
-
Vinogradova, E. V., Zhang, C., & Spokoyny, A. M. (2015). Palladium Oxidative Addition Complexes for Peptide and Protein Crosslinking. Angewandte Chemie International Edition, 54(44), 12971–12975. [Link]
-
Vinogradova, E. V., Zhang, C., & Spokoyny, A. M. (2018). Palladium Oxidative Addition Complexes for Peptide and Protein Cross-linking. Journal of the American Chemical Society, 140(5), 1845–1849. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Spears, C. G., & Brik, A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9680–9703. [Link]
-
Al-Obeidi, F., & Hruby, V. J. (1989). Cysteine protecting groups: applications in peptide and protein science. Journal of Organic Chemistry, 54(1), 124-129.
-
Pepe, G., Scala, M. C., Spensiero, A., & Sala, M. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Amino Acids, 50(10), 1437–1446. [Link]
-
Gomez-Martinez, M., & Guibé, F. (1998). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Tetrahedron Letters, 39(48), 8711-8714.
-
Jbara, M., Maity, S., & Brik, A. (2016). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis. Angewandte Chemie International Edition, 55(28), 8108–8112. [Link]
-
Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]
-
Okamoto, R., Mandal, K., & Suga, H. (2017). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. RSC Advances, 7(53), 33385–33389. [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, Appendix 3B. [Link]
-
Sharma, A., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
-
Vinogradova, E. V., Zhang, C., & Spokoyny, A. M. (2015). Organometallic palladium reagents for cysteine bioconjugation. Nature, 526(7575), 683–687. [Link]
-
Coin, I., & Beyermann, M. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
-
Cooper, A. J., & Pinto, J. T. (2006). Cysteine S-conjugate beta-lyases. Antioxidants & Redox Signaling, 8(3-4), 357–369. [Link]
-
D'Andrea, L. D. (2012). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (Master's thesis, University of Guelph). Retrieved from [Link]
-
Trivedi, M. K., & Branton, A. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. Juniper Online Journal of Public Health, 6(5).
-
Kunz, H., & Unverzagt, C. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry, 8, 2149–2155. [Link]
-
Gutteridge, J. M. (1987). The ability of scavengers to distinguish OH. production in the iron-catalyzed Haber-Weiss reaction: comparison of four assays for OH. Free Radical Biology and Medicine, 3(1), 33–39. [Link]
-
Slideshare. (2019, July 23). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Lagrain, B., Rombouts, I., & Delcour, J. A. (2010). The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin. Journal of Agricultural and Food Chemistry, 58(21), 11463–11468. [Link]
-
Jaganjac, M., & Zarkovic, N. (2017). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Medicinal Chemistry, 24(33), 3619–3632. [Link]
-
Lagrain, B., Rombouts, I., & Delcour, J. A. (2011). The Kinetics of β-Elimination of Cystine and the Formation of Lanthionine in Gliadin. Journal of Agricultural and Food Chemistry, 59(15), 8344-8349.
-
Bell, D. M., Pospisilova, V., Lopez-Hilfiker, F., Bertrand, A., Xiao, M., Zhou, X., Huang, W., Wang, D. S., Lee, C. P., Dommen, J., Baltensperger, U., Prevot, A. S. H., El-Haddad, I., & Slowik, J. G. (2023). Effect of OH scavengers on the chemical composition of alpha-pinene secondary organic aerosol. Environmental Science: Atmospheres, 3(1), 115–123. [Link]
-
Li, C., Paulsen, P. A., Akıllıoglu, H. G., & Lund, M. N. (2022). Cys β-Elimination of Protein-Bound Cys Residue (a), Michael Addition between Dehydroalanine (DHA) and Cys Residues (b), and β-Elimination of ProteinBound Cystine and the Conversion of Persulfide into Cys Residue (c). Journal of Agricultural and Food Chemistry, 70(29), 9128–9137.
-
Al-Shehri, S., & Shakeel, F. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5707. [Link]
-
Iannuzzi, C., & de la Torre, J. G. (2025). Adjacent cysteine residues as a redox switch. Biophysical Journal.
-
Jones, D. P., & Liang, Y. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Biomedical Chromatography, 23(7), 729–736. [Link]
-
Lioe, H., & O'Hair, R. A. J. (n.d.). Amino Acid Influence on Copper Binding to Peptides: Cysteine Versus Arginine. FIUnix Faculty Sites.
-
Saario, T., & Bojinov, M. (2024). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Corrosion Science, 241, 112185. [Link]
-
Floss, H. G., & Vederas, J. C. (1983). Stereochemistry of the beta-cyanoalanine synthetase and S-alkylcysteine lyase reactions. Federation Proceedings, 42(8), 2237.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Alloc-Cys-OH vs. Fmoc-Cys(Trt)-OH
For the discerning researcher in peptide science and drug development, the choice of cysteine-protecting group is a critical decision that dictates the strategic direction of a synthesis campaign. The unique reactivity of the cysteine thiol group demands robust protection to prevent undesired side reactions and to enable the regioselective formation of disulfide bonds, which are often crucial for the structure and function of peptides and proteins. [1]
This guide provides an in-depth, objective comparison of two prominent cysteine derivatives used in solid-phase peptide synthesis (SPPS): the orthogonally protected Alloc-Cys-OH and the widely used, acid-labile Fmoc-Cys(Trt)-OH . We will delve into the mechanistic underpinnings of their respective protecting groups, provide a comparative analysis of their performance based on established chemical principles and literature data, and furnish detailed experimental protocols to guide your synthetic strategy.
The Contenders: A Tale of Two Protecting Groups
At the heart of this comparison are the two thiol-protecting groups: the allyloxycarbonyl (Alloc) group and the trityl (Trt) group. Their disparate chemical properties govern their application in SPPS.
Fmoc-Cys(Trt)-OH has long been the workhorse for incorporating cysteine residues in Fmoc-based SPPS.[2] The trityl group is a bulky, acid-labile protecting group that is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[3] This simplicity makes it a cost-effective and popular choice for the synthesis of peptides requiring a free thiol upon completion.[4][5]
Alloc-Cys-OH , on the other hand, employs the Alloc group, which is stable to the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection.[6] This orthogonality provides a powerful tool for more complex synthetic endeavors, such as the on-resin formation of disulfide bridges or the site-specific modification of the cysteine thiol. The removal of the Alloc group is typically achieved through palladium(0)-catalyzed allylic cleavage, although newer, metal-free methods are emerging.[7][8]
Performance in the Crucible of Synthesis: A Comparative Analysis
The choice between Alloc-Cys-OH and Fmoc-Cys(Trt)-OH is not merely one of convenience but has profound implications for the efficiency of the synthesis and the purity of the final product.
| Feature | Fmoc-Cys(Trt)-OH | Alloc-Cys-OH |
| Protecting Group | Trityl (Trt) | Allyloxycarbonyl (Alloc) |
| Deprotection Condition | Acid-labile (TFA)[3] | Orthogonal (Palladium(0) catalyst or Iodine)[6][7] |
| Orthogonality | Not orthogonal to standard TFA-labile side-chain protecting groups. | Orthogonal to TFA-labile and base-labile protecting groups.[6] |
| Primary Application | Routine synthesis of peptides with free thiols post-cleavage. | Regioselective disulfide bond formation on-resin; site-specific thiol modification. |
| Key Advantages | Cost-effective; straightforward deprotection with final cleavage.[4] | Enables complex peptide architectures; allows for on-resin cyclization. |
| Key Disadvantages | Prone to racemization; potential for side reactions (β-elimination, S-alkylation).[5][9] | Higher cost; requires a separate deprotection step; potential for palladium contamination (traditional method).[7] |
The Specter of Racemization
Cysteine is notoriously susceptible to racemization during activation and coupling in SPPS. The degree of racemization is significantly influenced by the nature of the thiol-protecting group. The bulky trityl group in Fmoc-Cys(Trt)-OH can exacerbate this issue, particularly with base-mediated coupling methods.[5] While specific data for Alloc-Cys-OH is less prevalent in direct comparative studies, the general principle is that less sterically demanding protecting groups can mitigate racemization.
Side Reactions: An Unwanted Entourage
The synthesis of cysteine-containing peptides is often plagued by side reactions. With Fmoc-Cys(Trt)-OH, two common side reactions are:
-
β-Elimination: Particularly when cysteine is the C-terminal residue, the acidity of the α-proton is increased, leading to base-catalyzed elimination of the protected thiol. The resulting dehydroalanine is then susceptible to nucleophilic attack by piperidine (from Fmoc deprotection), forming a piperidinylalanine adduct.[9]
-
S-alkylation: During the final TFA cleavage, the liberated trityl cation is a reactive electrophile that can re-alkylate the deprotected cysteine thiol or other sensitive residues like tryptophan and methionine if not effectively scavenged.[10]
The orthogonal nature of the Alloc group in Alloc-Cys-OH circumvents these issues. Since the Alloc group is stable during Fmoc deprotection, the risk of β-elimination is minimized. Furthermore, the on-resin deprotection of the Alloc group under specific, non-acidic conditions avoids the generation of reactive carbocations that can lead to S-alkylation.
Experimental Protocols: From Theory to Practice
The following protocols provide a detailed guide for the incorporation and deprotection of both Alloc-Cys-OH and Fmoc-Cys(Trt)-OH in a typical Fmoc-SPPS workflow.
Standard SPPS Workflow
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis incorporating either cysteine derivative.
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation and Deprotection of Fmoc-Cys(Trt)-OH
-
Coupling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
In a separate vessel, pre-activate Fmoc-Cys(Trt)-OH (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF.
-
Add the activated amino acid solution to the resin and couple for the desired time.
-
Wash the resin thoroughly with DMF.
-
-
Final Cleavage and Deprotection:
-
After synthesis completion and final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, for example, Reagent K (TFA/phenol/water/thioanisole/ethanedithiol (EDT), 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Incorporation and On-Resin Deprotection of Alloc-Cys-OH
-
Coupling:
-
Follow the same coupling procedure as for Fmoc-Cys(Trt)-OH, using Fmoc-Alloc-Cys-OH as the building block.
-
-
On-Resin Alloc Deprotection (Palladium-Catalyzed): [11]
-
After incorporation of Alloc-Cys-OH and subsequent elongation of the peptide chain as desired, wash the peptidyl-resin with DCM.
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) and phenylsilane (20 eq.) in DCM.[11]
-
Add the solution to the resin and agitate for 20-30 minutes.
-
Repeat the treatment with a fresh solution.
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
-
On-Resin Alloc Deprotection (Metal-Free): [8]
-
Wash the peptidyl-resin with the reaction solvent (e.g., PolarClean/ethyl acetate).
-
Prepare a solution of iodine (I₂) and water in the reaction solvent.
-
Add the solution to the resin and react until deprotection is complete (monitoring by LC-MS is recommended).
-
Quench any remaining iodine with a suitable reagent (e.g., aqueous sodium thiosulfate).
-
Wash the resin extensively.
-
Following on-resin deprotection of the Alloc group, the free thiol is available for subsequent reactions, such as disulfide bond formation with another deprotected cysteine residue on the resin.
On-Resin Disulfide Bond Formation Workflow
Caption: Workflow for on-resin disulfide bond formation using orthogonal protecting groups.
Conclusion: A Strategic Choice
The decision to use Alloc-Cys-OH versus Fmoc-Cys(Trt)-OH is fundamentally a strategic one, dictated by the complexity of the target peptide.
Fmoc-Cys(Trt)-OH remains an excellent and cost-effective choice for the routine synthesis of linear peptides where a free thiol is the desired final product. Its integration into the standard Fmoc-SPPS workflow is seamless, requiring no additional on-resin manipulation.
Alloc-Cys-OH , however, is the superior choice for the synthesis of complex peptides requiring regioselective disulfide bond formation or site-specific modification. Its orthogonal nature provides the synthetic chemist with a greater degree of control, enabling the construction of intricate peptide architectures that would be challenging or impossible to achieve with a simple acid-labile protecting group strategy. The advent of metal-free deprotection methods further enhances its appeal by mitigating concerns of heavy metal contamination.
Ultimately, a thorough understanding of the properties and performance of each of these valuable building blocks empowers the researcher to make an informed decision, paving the way for a successful peptide synthesis campaign.
References
-
Mullen, D. G., Weigel, B., Barany, G., & Distefano, M. D. (2010). On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. Journal of Peptide Science, 16(5), 219–222. Available at: [Link]
- BenchChem. (2025). Application Note: Synthesis of Disulfide-Rich Peptides Using Boc-Cys(X)-OH Building Blocks. BenchChem.
-
Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Multiple Cysteine Residues with Orthogonal Protection. BenchChem.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI: 10.1021/acs.joc.0c02368.s001. Available at: [Link]
-
AAPPTec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs. Available at: [Link]
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Pathan, M. A., et al. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available at: [Link]
-
Biotage. (2023, February 1). Synthesis of peptides containing three disulfide bonds: can it be fully automated?. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis. BenchChem.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
-
Luxembourg Bio Technologies. (2011, August 8). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. Available at: [Link]
-
PPMC. (n.d.). Alloc Protecting Group Removal Protocol. Available at: [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Fmoc-Pen(Trt)-OH and Fmoc-Cys(Trt)-OH in Peptide Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Cysteine Incorporation in Peptide Synthesis: A Focus on Fmoc-Cys(Trt)
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, 87(24), 16445-16455. Available at: [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digital.csic.es [digital.csic.es]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
confirming the structure of Alloc-Cys(1)-OH containing peptides by mass spectrometry
This guide outlines a rigorous, self-validating workflow for confirming the structure of peptides containing an N-terminal Alloc-Cys(1)-OH moiety (Allyloxycarbonyl-protected Cysteine).
Executive Summary: The Orthogonal Challenge
In modern peptide therapeutics, particularly for cyclic peptides and antibody-drug conjugates (ADCs), Alloc (Allyloxycarbonyl) is a critical orthogonal protecting group. Unlike Fmoc (base-labile) or Boc (acid-labile), Alloc is removed only by Palladium(0)-catalyzed allyl transfer.
Confirming the presence of Alloc-Cys(1)-OH at the N-terminus is chemically distinct from standard sequencing. The Alloc group adds a specific mass and lipophilicity, but its stability in electrospray ionization (ESI) can vary compared to other carbamates. This guide compares Alloc against standard alternatives and provides a definitive, self-validating mass spectrometry (MS) protocol.
Comparative Analysis: Alloc vs. Fmoc vs. Acetyl
To confirm Alloc-Cys, one must distinguish it from potential synthesis byproducts or mis-couplings. The following table contrasts Alloc with common N-terminal modifications.
Table 1: MS Profiling of N-Terminal Protecting Groups
| Feature | Alloc (Allyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Acetyl (Ac) |
| Formula Added | ||||
| Monoisotopic Mass Shift | +84.0211 Da | +222.0681 Da | +100.0524 Da | +42.0106 Da |
| ESI Stability | High (Stable in standard acidic mobile phases) | Low (Prone to in-source fragmentation/cleavage) | Moderate (Labile in low pH/high cone voltage) | Very High (Stable amide bond) |
| Diagnostic Neutral Loss | -44 Da ( | -178 Da (Dibenzofulvene) | -56 Da (Isobutene), -44 Da ( | None (Rare) |
| Diagnostic Ion (Low Mass) | m/z 41.04 ( | m/z 179.08 (Fluorenyl cation) | m/z 57.07 ( | N/A |
Key Insight: Unlike Fmoc, which often falls off during ionization ("in-source decay") leading to confusing spectra, Alloc is robust. If you observe a mass shift of +84.02 Da on your Cysteine residue, it is a strong primary indicator of intact Alloc protection [1].
The Self-Validating Confirmation Protocol
A single MS scan is insufficient for rigorous confirmation due to potential isobaric interferences. You must employ a Triangular Validation Strategy : Intact Mass, Fragment Localization, and Chemical Erasure.
Phase 1: Sample Preparation (Crucial)
-
Solvent: 50% Acetonitrile / 0.1% Formic Acid.
-
Avoid: High concentrations of TFA (>1%) if aging the sample, though Alloc is generally acid-stable.
-
Pre-Check: Ensure no residual Palladium scavengers (e.g., phenylsilane) are present, as they suppress ionization.
Phase 2: MS1 Intact Mass Screening
-
Acquire spectrum in Positive Mode (ESI+) .
-
Calculate Theoretical Mass:
. -
Criterion: The observed monoisotopic peak must match theoretical within <5 ppm (High Res) or <0.5 Da (Low Res).
Phase 3: MS2 Fragment Localization (CID)
To prove the Alloc is on the Cysteine (and not misplaced on a Lysine side chain), you must identify the b1 ion .
-
Mechanism: In Collision-Induced Dissociation (CID), the N-terminal bond cleaves.
-
Target Ion: For Alloc-Cys, look for the b1 ion at m/z 188.03 (assuming reduced Cys).
-
Calculation: Alloc (84.02) + Cys Residue (103.01) + H+ (1.007) ≈ 188.03.
-
-
Neutral Loss Check: Look for a satellite peak at M - 44 Da (loss of
) from the precursor, a hallmark of carbamate fragmentation [2].
Phase 4: The "Chemical Erasure" Test (The Gold Standard)
This step guarantees scientific integrity. If the group is truly Alloc, it must disappear upon specific treatment.
-
Aliquot 10 µL of peptide solution.
-
Add 2 µL of Pd(PPh3)4 solution (dissolved in CHCl3/AcOH/NMM).
-
Incubate for 10 mins at RT.
-
Re-inject into MS.
-
Validation: The parent peak must shift by exactly -84.02 Da . If the mass remains, the group is NOT Alloc (likely a stable adduct or misidentified acetyl).
Visualization of the Workflow
The following diagram illustrates the decision tree for confirming the Alloc-Cys structure, integrating the chemical erasure step.
Figure 1: Triangular Validation Workflow ensuring structural certainty through mass detection, localization, and chemical reactivity.
Mechanistic Insight: Fragmentation Pathway
Understanding how Alloc fragments helps in manual data interpretation. Unlike simple amides, the carbamate linkage offers a unique neutral loss pathway.
Figure 2: Competing fragmentation pathways. The b1 ion confirms sequence; the neutral loss confirms the carbamate nature.
Troubleshooting & Pitfalls
The "Ghost" Peak (+40 Da)
-
Observation: You see a +40 Da shift instead of +84 Da.
-
Cause: This is often the Allyl group alone (
, +41 Da) attached to the amine after decarboxylation occurred in the source, or formation of an acrylamide adduct. -
Solution: Lower the Cone Voltage (or Declustering Potential) on the MS source. Alloc is stable, but high energy can induce in-source decarboxylation.
Disulfide Confusion
-
Context: Cysteine is prone to dimerization.
-
Risk: Alloc-Cys (monomer) vs Alloc-Cys-S-S-Cys-Alloc (dimer).
-
Differentiation: The dimer will have a mass of
. Always treat samples with DTT or TCEP before MS analysis to simplify the spectrum to the monomeric species, unless verifying the disulfide bond itself.
Phenylsilane Adducts[1]
-
Context: Phenylsilane is used as a scavenger during Alloc removal.
-
Risk: If the "Chemical Erasure" test (Step 3) is performed, residual silane can polymerize or fly in the MS, creating messy background noise.
-
Mitigation: Perform a quick ether extraction or C18 ZipTip purification after the Pd treatment before injecting into the MS.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Matrix Science. (n.d.). Peptide Fragmentation in Mass Spectrometry. Mascot Help. [Link]
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of Peptides Containing the Alloc Protecting Group.[1] Organic Letters, 2(13), 1815-1817. [Link]
Sources
Comparative Guide: Alloc-Cys(Trt)-OH vs. Boc-Cys(Acm)-OH in Peptide Synthesis
Executive Summary
This guide provides a technical comparison between two critical cysteine derivatives used in solid-phase peptide synthesis (SPPS): Alloc-Cys(Trt)-OH (N-α-Allyloxycarbonyl-S-trityl-L-cysteine) and Boc-Cys(Acm)-OH (N-α-t-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine).
Note on Nomenclature: The term "Alloc-Cys(1)-OH" in the topic request is interpreted here as Alloc-Cys(Trt)-OH , the standard orthogonal building block where the N-terminus is protected by the Allyloxycarbonyl (Alloc) group and the side chain by the Trityl (Trt) group. This interpretation is based on the standard orthogonal pairing in Fmoc/Alloc strategies.
Core Distinction:
-
Alloc-Cys(Trt)-OH is primarily used in Fmoc SPPS to introduce an orthogonal N-terminal handle. It enables Head-to-Tail Cyclization or Side-Chain Branching by allowing selective N-deprotection with Palladium (Pd) without disturbing acid-labile side chains.
-
Boc-Cys(Acm)-OH is a staple of Boc SPPS (and occasionally Fmoc) used for Regioselective Disulfide Bond Formation . The Acetamidomethyl (Acm) group is stable to strong acids (HF/TFA) and is removed/oxidized specifically by Iodine (
) or Thallium salts.
Chemical Profile & Mechanism
Structural Comparison
| Feature | Alloc-Cys(Trt)-OH | Boc-Cys(Acm)-OH |
| N-Protecting Group | Alloc (Allyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| S-Protecting Group | Trt (Trityl) | Acm (Acetamidomethyl) |
| N-Deprotection | Pd(PPh3)4 / PhSiH3 (Palladium Catalysis) | TFA (Trifluoroacetic acid) or HCl/Dioxane |
| S-Deprotection | TFA / Scavengers (Acid Labile) | Iodine ( |
| Stability | Stable to Piperidine (Base) and TFA (Acid). | Stable to Base. Labile to Acid.[1] |
| Primary Utility | Orthogonal N-term deprotection (Cyclization). | Orthogonal S-term protection (Disulfide bridges).[2][3] |
Mechanism of Action (DOT Diagram)
The following diagram illustrates the orthogonal deprotection pathways for both reagents.
Figure 1: Orthogonal deprotection pathways. Top: Alloc removal for N-terminal freedom. Bottom: Acm removal for S-terminal oxidation.
Case Studies: Strategic Applications
Case Study A: Head-to-Tail Cyclization (Alloc Strategy)
Objective: Synthesize a cyclic peptide where the C-terminus is coupled to the N-terminus of a Cysteine residue. Reagent: Alloc-Cys(Trt)-OH .
-
Rationale: Standard Fmoc removal (Piperidine) would deprotect all Fmoc groups. By using Alloc-Cys, the N-terminus of the Cysteine can be selectively exposed using Pd(PPh3)4 while the rest of the peptide (and the side-chain Trt) remains protected.
-
Workflow:
-
Couple Alloc-Cys(Trt)-OH to the resin.
-
Elongate peptide using standard Fmoc SPPS.
-
Selective Deprotection: Treat resin with Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in DCM. This removes only the Alloc group.
-
Cyclization: Activate the C-terminus (or side chain acid) and couple to the newly freed N-terminus of Cysteine.
-
Final Cleavage: Treat with TFA to remove Trt and cleave from resin.[4][5]
-
Case Study B: Regioselective Disulfide Formation (Acm Strategy)
Objective: Synthesize a peptide with two distinct disulfide bridges (Cys1-Cys4 and Cys2-Cys3). Reagent: Boc-Cys(Acm)-OH (in combination with Cys(Trt) or Cys(Mob)).
-
Rationale: Random oxidation of a peptide with 4 free cysteines results in a mixture of isomers. Acm provides "permanent" protection that survives the initial cleavage/oxidation of the first pair.
-
Workflow:
-
Synthesize peptide using Boc-Cys(Acm)-OH at positions 2 and 3, and Boc-Cys(Mob)-OH at positions 1 and 4.
-
HF Cleavage: Removes Boc and Mob (releasing Cys1/4 thiols) but leaves Acm (Cys2/3) intact.
-
First Oxidation: Oxidize Cys1-Cys4 using air or DMSO. Cys2 and Cys3 remain protected as Cys(Acm).
-
Second Oxidation (Iodine): Treat the purified mono-cyclic peptide with Iodine (
) . This simultaneously removes the Acm groups and oxidizes Cys2-Cys3 to form the second disulfide bond.
-
Comparative Data Summary
| Metric | Alloc-Cys(Trt)-OH (Pd Cycle) | Boc-Cys(Acm)-OH (Iodine Cycle) |
| Deprotection Time | 2 x 30 min (Room Temp) | 30 - 60 min (Room Temp) |
| Reagent Cost | High (Palladium Catalyst) | Low (Iodine) |
| Scavenger Need | High (Thiol scavengers for Alloc allyl capture) | Low (Excess Iodine quenched by Ascorbate) |
| Side Reactions | Allyl isomerization (rare with scavengers) | Trp/Met oxidation (by Iodine) |
| Yield (Typical) | 85-95% (Deprotection step) | 70-85% (Oxidative folding step) |
Experimental Protocols
Protocol 1: Alloc Removal (On-Resin)
Application: Exposing N-terminus for cyclization. Safety: Perform in a fume hood. Pd catalysts are sensitive to air/moisture.
-
Preparation: Swell the resin (0.1 mmol scale) in dry DCM for 20 min under Argon.
-
Catalyst Mix: Dissolve Pd(PPh3)4 (20 mg, 0.02 mmol) and Phenylsilane (PhSiH3) (200 µL, 1.6 mmol) in 4 mL dry DCM.
-
Note: Phenylsilane acts as the allyl scavenger.
-
-
Reaction: Add the mixture to the resin. Agitate gently under Argon for 30 minutes.
-
Repeat: Drain and repeat the treatment with fresh catalyst solution for another 30 minutes.
-
Wash: Wash resin extensively: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) (to remove Pd traces), DMF (3x).
Protocol 2: Acm Removal / Disulfide Formation (In Solution)
Application: Forming a specific disulfide bond after initial cleavage.
-
Dissolution: Dissolve the Acm-protected peptide in 50% Aqueous Acetic Acid (1 mg/mL).
-
Oxidation: Add 10 equivalents of Iodine (
) (dissolved in MeOH or AcOH) dropwise with vigorous stirring.-
Visual Cue: The solution should turn persistent brown/yellow.
-
-
Incubation: Stir at Room Temperature for 40-60 minutes. Monitor by HPLC (shift in retention time due to Acm loss and cyclization).
-
Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless (removes excess Iodine).
-
Isolation: Dilute with water, freeze, and lyophilize; or inject directly onto Prep-HPLC.
Troubleshooting & Critical Factors
Alloc-Cys(Trt)-OH
-
Incomplete Deprotection: Often due to "poisoned" Pd catalyst. Ensure strictly anhydrous conditions and Argon atmosphere. Use fresh Pd(PPh3)4 (should be bright yellow, not brown).
-
Pd Removal: Residual Palladium can chelate to the peptide, causing broad peaks in HPLC. The Sodium Diethyldithiocarbamate wash is mandatory.
Boc-Cys(Acm)-OH[1][6][7]
-
Trp/Met Oxidation: Iodine is a strong oxidant. If the peptide contains Tryptophan (Trp) or Methionine (Met), they may oxidize.[4]
-
Solution: Perform the reaction in the presence of excess Anisole or use Thallium(III) trifluoroacetate (highly toxic but milder on Trp) as an alternative.
-
-
Solubility: Acm-protected peptides can be hydrophobic. Ensure the acetic acid concentration is high enough to solvate the peptide.
References
-
Gomez-Martinez, P., et al. (1999). "Alloc chemistry in solid-phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers.[1][3] Link
-
Kamber, B., et al. (1980). "The synthesis of cystine peptides by iodine oxidation of S-trityl- and S-acetamidomethyl-cysteine peptides." Helvetica Chimica Acta. Link
-
Postma, T.M., & Albericio, F. (2014). "Dithiol-reducing agents in peptide chemistry." RSC Advances. Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][3][5][6] Chemical Reviews. Link
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Advanced Verification Strategies for Alloc-Protected Cysteine (Alloc-Cys) in Peptide Synthesis
Topic: Confirming Findings with Alloc-Cys(1)-OH Through Alternative Methods Content Type: Publish Comparison Guide
Executive Summary
The use of Alloc-Cys(1)-OH (referring here to Alloc-protected Cysteine , typically N-
However, the reliance on Pd(PPh
The Core Challenge: Why Confirmation is Critical
In solid-phase peptide synthesis (SPPS), the removal of the Alloc group is not visually obvious (unlike Fmoc removal which can be monitored by UV). Incomplete deprotection leads to:
-
Deletion sequences: If the Alloc group remains, subsequent coupling fails.
-
Allylation: The allyl cation can re-attach to nucleophilic residues (Tyr, Trp, Met) if scavengers are insufficient.
-
Pd Contamination: Residual palladium can interfere with subsequent biological assays or oxidations.
Scientific Integrity Note: Relying solely on reaction time (e.g., "stir for 2 hours") is insufficient. You must employ self-validating protocols to confirm the chemical transformation.
Comparative Analysis: Alloc vs. Alternative Orthogonal Strategies
The following table compares Alloc-Cys against its primary alternatives for orthogonal cysteine protection.
| Feature | Alloc (Allyloxycarbonyl) | Acm (Acetamidomethyl) | Mmt (Methoxytrityl) | StBu (tert-butylthio) |
| Removal Mechanism | Pd(PPh | I | 1% TFA / DCM (Acidic) | DTT or |
| Orthogonality | Fully Orthogonal to Acid/Base | Orthogonal to Acid/Base | Semi-Orthogonal (Labile to high acid) | Orthogonal (Reductive only) |
| Risk Factors | Catalyst poisoning, incomplete reaction | I | Premature loss in SPPS cycles | Slow kinetics, incomplete removal |
| Best Application | Cyclic peptides, on-resin modification | Direct disulfide formation (one-pot) | Selective labeling, highly acid-sensitive | Storage, preventing disulfide scrambling |
| Confirmation Ease | Medium (Requires test cleavage) | High (HPLC shift distinct) | High (Trt cation color) | Low (Hard to monitor on-resin) |
Experimental Protocols for Confirmation
Protocol A: The "Test Cleavage" Mass Spectrometry Method (Gold Standard)
Rationale: The only definitive way to prove the Alloc group is removed while the peptide is on-resin is to cleave a micro-sample and analyze the mass shift.
Step-by-Step Methodology:
-
Sampling: Remove ~2–5 mg of resin beads from the reaction vessel after the Pd deprotection step.
-
Wash: Wash beads 5x with DCM to remove residual Pd catalyst and phenylsilane.
-
Micro-Cleavage: Treat beads with 50 µL of Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 30 minutes. Note: If the peptide has other protecting groups (e.g., Boc/tBu), this step will remove them too, simplifying the mass spectrum.
-
Precipitation: Precipitate the supernatant in cold diethyl ether (1 mL). Centrifuge and decant.
-
Analysis: Dissolve the pellet in 50% Acetonitrile/Water and analyze via MALDI-TOF or LC-MS .
-
Validation Criteria: Look for the mass loss of 84.0 Da (Alloc group) relative to the protected precursor.
-
Target Mass:
-
Failure Mode: Observation of
Da (Allyl adduct) or original mass.
-
Protocol B: The Ellman’s Test (Colorimetric Validation)
Rationale: If the Alloc group was protecting a thiol (S-Alloc), its removal exposes a free sulfhydryl (-SH). Ellman’s reagent reacts with free thiols to produce a yellow chromophore (TNB).
Step-by-Step Methodology:
-
Preparation: Prepare Ellman’s Solution (4 mg 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 mL Phosphate Buffer pH 8.0).
-
Sampling: Take ~1 mg of deprotected resin. Wash 5x with DMF and 3x with DCM.
-
Reaction: Add 50 µL of Ellman’s Solution to the beads.
-
Observation:
-
Positive Result (Success): Solution turns bright yellow within 1–2 minutes (indicates free -SH).
-
Negative Result (Failure): Solution remains colorless (Alloc still intact).
-
-
Control: Always run a parallel blank with protected resin to rule out background absorption.
Visualizing the Decision Framework
The following diagram illustrates the logical workflow for selecting and verifying the Alloc deprotection pathway.
Caption: Workflow for the systematic deprotection and verification of Alloc-Cys residues on solid phase.
Technical Nuances & Troubleshooting
1. The Scavenger Problem: The Alloc deprotection mechanism generates an allyl cation. Without a scavenger, this cation will alkylate Trp, Tyr, or Met residues.
-
Solution: Always use Phenylsilane (PhSiH
) (20–25 eq) or Morpholine as a scavenger. PhSiH is superior as it regenerates the Pd(0) species, accelerating the reaction.
2. Catalyst Poisoning: Sulfur (from Cys/Met) and free amines can poison Pd(0).
-
Protocol Adjustment: If deprotection is sluggish, wash the resin with 0.02 M Sodium Diethyldithiocarbamate in DMF before the reaction to remove trace heavy metals, and use a high concentration of catalyst (0.5 eq) if the peptide is sulfur-rich.
3. Removing the Palladium: Post-reaction, the resin often turns grey/black due to precipitated Pd.
-
Cleaning Protocol: Wash with 0.02 M Sodium Diethyldithiocarbamate in DMF (3x 5 min) or a solution of 0.5% Sodium Diethyldithiocarbamate / 0.5% DIEA in DMF . This chelates the Pd and restores the resin color.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Gómez-Martínez, P., et al. (1999).N-Alloc-N-bis(allyloxy)phosphoryl-L-cystine: A New Reagent for the Synthesis of Cystine-Containing Peptides. Journal of the Chemical Society, Perkin Transactions 1.
-
Kates, S. A., & Albericio, F. (Eds.).[2] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on Orthogonal Strategies).
-
Ellman, G. L. (1959).Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (Standard protocol for thiol detection).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
